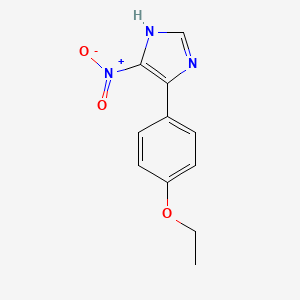![molecular formula C19H30N4OS B6116765 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine](/img/structure/B6116765.png)
4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine inhibits BTK by binding to its active site and preventing its activation. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the suppression of cancer growth.
Biochemical and Physiological Effects:
The primary biochemical effect of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is the inhibition of BTK activity. This leads to the suppression of B-cell activation and proliferation and the subsequent suppression of cancer growth. The physiological effects of TAK-659 are still under investigation, but it has been shown to be well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is its selectivity for BTK. This makes it a potent inhibitor of B-cell malignancies, with minimal off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for research involving 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine. One area of interest is the development of combination therapies involving TAK-659 and other targeted therapies. Another direction is the investigation of the use of TAK-659 in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, the potential use of TAK-659 in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus is also an area of interest.
Conclusion:
In conclusion, 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is a promising compound with potential applications in the field of oncology. Its selectivity for BTK makes it a potent inhibitor of B-cell malignancies, with minimal off-target effects. Further research is needed to fully understand its potential in clinical settings and to explore its use in other diseases.
Méthodes De Synthèse
The synthesis of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine involves several steps. The initial step is the preparation of the pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the thiomorpholine to form the desired product.
Applications De Recherche Scientifique
The primary application of 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine is in the field of oncology. This compound has been shown to be a potent inhibitor of BTK, which is a critical enzyme involved in the development and progression of various cancers. BTK is particularly important in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
IUPAC Name |
(3-ethyl-4-propan-2-ylpiperazin-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-4-17-14-22(7-8-23(17)15(2)3)19(24)16-5-6-18(20-13-16)21-9-11-25-12-10-21/h5-6,13,15,17H,4,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCBXSOKXFIEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)C(=O)C2=CN=C(C=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![methyl ({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B6116701.png)
![N-[2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6116705.png)
![1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B6116713.png)
![phenyl(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanone](/img/structure/B6116722.png)
![5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6116727.png)
![3-{1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinyl}-1-propanol](/img/structure/B6116732.png)
![5-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B6116754.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6116767.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116772.png)

![2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6116784.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)